molecular formula C15H13ClF3NO3 B020156 Efavirenz amino alcohol methyl carbamate CAS No. 211563-40-5

Efavirenz amino alcohol methyl carbamate

货号 B020156
CAS 编号: 211563-40-5
分子量: 347.71 g/mol
InChI 键: WEIAOBYESJHWBW-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of efavirenz and its related compounds, including the amino alcohol methyl carbamate, involves complex chemical reactions. A concise flow synthesis approach has been developed, offering a streamlined method for producing rac-Efavirenz with an overall yield of 45%. This method relies on efficient copper-catalyzed formation of an aryl isocyanate followed by subsequent intramolecular cyclization to install the carbamate core of efavirenz in one step (Correia et al., 2015).

Molecular Structure Analysis

The molecular conformation of efavirenz and its hydrate form has been elucidated through single-crystal X-ray diffraction analysis. Efavirenz exhibits a crane bird-like appearance, and its structure analysis highlights the influence of the self-complementary amide group in crystal packing through its involvement in forming helical hydrogen-bonding catemers. The presence of water in its hydrate form provides insight into the role of lattice water in drugs and their formulations (Ravikumar & Sridhar, 2009).

Chemical Reactions and Properties

Efavirenz undergoes various chemical reactions, including hydrolysis, leading to the formation of amino alcohol methyl carbamate. The kinetics and mechanism of efavirenz hydrolysis have been studied, showing that the degradation follows apparent first-order kinetics across a wide pH range. This process predominantly results in the conversion of the cyclic carbamate to the corresponding amino alcohol through hydrolysis (Maurin et al., 2002).

Physical Properties Analysis

The physicochemical characterization of efavirenz and its inclusion complexes with cyclodextrins has been performed to improve its solubility and dissolution rates. This study contributes to understanding the physical properties of efavirenz and its derivatives, indicating that complexation with cyclodextrins can enhance the drug's bioavailability by improving its dissolution rate-limited absorption (Sathigari et al., 2009).

Chemical Properties Analysis

The interaction of efavirenz with HIV-1 reverse transcriptase, including the binding to monomers and dimers, provides insights into its chemical properties and mechanism of action. Efavirenz exhibits a slow, tight-binding inhibition capability, binding all forms of reverse transcriptase. This interaction underscores the importance of efavirenz in the treatment of HIV-1 infection and highlights the drug's resilience to resistance mutations (Braz et al., 2010).

科学研究应用

There is a study on the kinetics and mechanism of hydrolysis of Efavirenz , but it doesn’t specifically mention “Efavirenz amino alcohol methyl carbamate”. The study examines the solution stability of Efavirenz at 60°C and an ionic strength of 0.3 M over the pH range of 0.6 to 12.8 . The degradation of Efavirenz followed apparent first-order kinetics over the pH range of 0.6 to 12.8 at 60°C . The degradation route was confirmed with spiking experiments with an authentic sample of the amino alcohol indicating that the carbamate hydrolysis pathway was the predominant reaction throughout the pH range studied .

Efavirenz, sold under the brand names Sustiva among others, is an antiretroviral medication used to treat and prevent HIV/AIDS . Here are some of its applications:

  • HIV/AIDS Treatment

    • Efavirenz is used along with other medications to treat human immunodeficiency virus (HIV) infection . It is generally recommended for use with other antiretrovirals . It works by decreasing the amount of HIV in the blood .
    • For HIV infection that has not previously been treated, efavirenz and lamivudine in combination with zidovudine or tenofovir is the preferred NNRTI-based regimen .
    • Efavirenz is also used in combination with other antiretroviral agents as part of an expanded postexposure prophylaxis regimen to prevent HIV transmission for those exposed to materials associated with a high risk for HIV transmission .
  • Prevention after Potential Exposure

    • Efavirenz may be used for prevention after a needlestick injury or other potential exposure .
  • Treatment for Patients Who Failed Therapy with Zidovudine

    • Efavirenz was originally approved specifically for the treatment of HIV infections in patients who failed therapy with zidovudine .
  • Part of Highly Active Antiretroviral Therapy (HAART)

    • Efavirenz is used as part of highly active antiretroviral therapy (HAART) for the treatment of a human immunodeficiency virus (HIV) type 1 .
  • Part of Preferred NNRTI-based Regimen

    • For HIV infection that has not previously been treated, the United States Department of Health and Human Services Panel on Antiretroviral Guidelines recommends the use of efavirenz in combination with tenofovir/emtricitabine (Truvada) as one of the preferred NNRTI-based regimens in adults and adolescents .
  • Part of Expanded Postexposure Prophylaxis Regimen

    • Efavirenz is also used in combination with other antiretroviral agents as part of an expanded postexposure prophylaxis regimen to prevent HIV transmission for those exposed to materials associated with a high risk for HIV transmission .

安全和危害

Efavirenz amino alcohol methyl carbamate should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also very toxic to aquatic life .

属性

IUPAC Name

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIAOBYESJHWBW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efavirenz amino alcohol methyl carbamate

CAS RN

211563-40-5
Record name Efavirenz amino alcohol methyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efavirenz amino alcohol methyl carbamate
Reactant of Route 2
Reactant of Route 2
Efavirenz amino alcohol methyl carbamate
Reactant of Route 3
Reactant of Route 3
Efavirenz amino alcohol methyl carbamate
Reactant of Route 4
Reactant of Route 4
Efavirenz amino alcohol methyl carbamate
Reactant of Route 5
Reactant of Route 5
Efavirenz amino alcohol methyl carbamate
Reactant of Route 6
Reactant of Route 6
Efavirenz amino alcohol methyl carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。